![molecular formula C8H8FN3O2S B13249053 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B13249053.png)
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a sulfonyl fluoride group attached at the 5-position. The presence of the sulfonyl fluoride group makes this compound highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the pyrazole with a suitable pyridine precursor under high-temperature conditions.
Introduction of the Sulfonyl Fluoride Group: The final step involves the introduction of the sulfonyl fluoride group at the 5-position of the pyrazolopyridine ring. This can be done by reacting the pyrazolopyridine with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative.
科学的研究の応用
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its ability to inhibit certain enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
作用機序
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound may also interact with specific receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts high reactivity and makes it suitable for various chemical reactions and applications. The compound’s ability to form covalent bonds with nucleophilic residues in proteins and enzymes also makes it a valuable tool in biological and medicinal research.
特性
分子式 |
C8H8FN3O2S |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 |
InChIキー |
CYVQLWNEFCLCQN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)

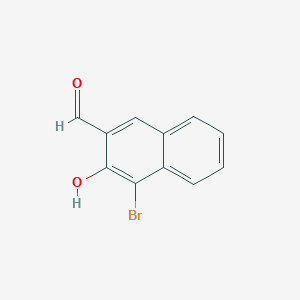
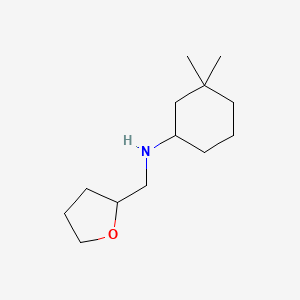
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)
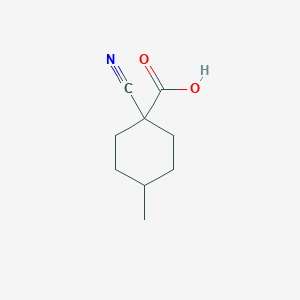
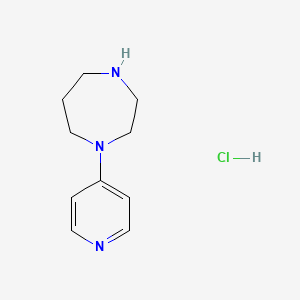

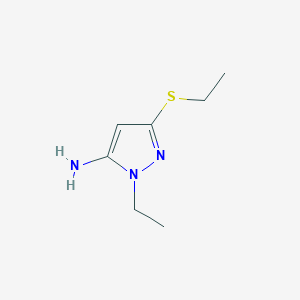
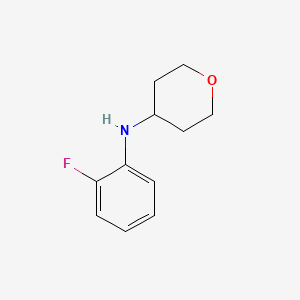

![2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde](/img/structure/B13249038.png)
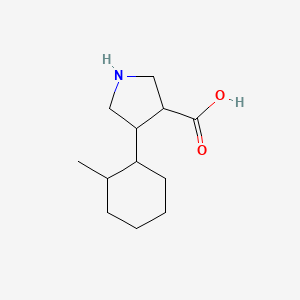
![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
